molecular formula C16H15NO2 B13846544 1-Benzylindoline-6-carboxylic acid

1-Benzylindoline-6-carboxylic acid

Cat. No.: B13846544
M. Wt: 253.29 g/mol
InChI Key: KVSPNWILRSCUBM-UHFFFAOYSA-N
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Description

1-Benzylindoline-6-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in various natural products and pharmaceuticals due to their diverse biological activities. The structure of this compound consists of an indoline core with a benzyl group attached to the nitrogen atom and a carboxylic acid group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzylindoline-6-carboxylic acid typically involves several key steps:

    Acyliminium Ion Allylation Reaction: This step involves the formation of an acyliminium ion, which is then subjected to allylation.

    Mitsunobu Reaction: This reaction is used to introduce the benzyl group onto the indoline core.

    Pd-Mediated Stille-Kelly Intramolecular Cross Coupling: This step involves the formation of the indoline ring system.

    CO Catalyzed Pd-Mediated Reductive N-Heterocyclization: This final step completes the synthesis by introducing the carboxylic acid group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylindoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles like amines or thiols.

Major Products Formed:

Scientific Research Applications

1-Benzylindoline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzylindoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

1-Benzylindoline-6-carboxylic acid can be compared with other indole derivatives:

    Similar Compounds: Indole-3-acetic acid, tryptophan, and serotonin are some of the well-known indole derivatives.

    Uniqueness: The presence of the benzyl group and the carboxylic acid at the 6-position makes this compound unique. .

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

1-benzyl-2,3-dihydroindole-6-carboxylic acid

InChI

InChI=1S/C16H15NO2/c18-16(19)14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,18,19)

InChI Key

KVSPNWILRSCUBM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC(=C2)C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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